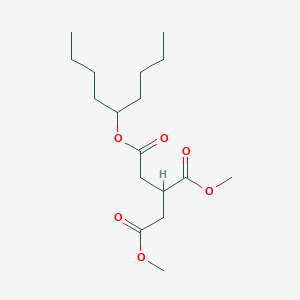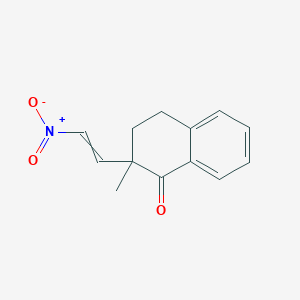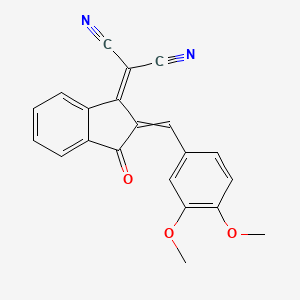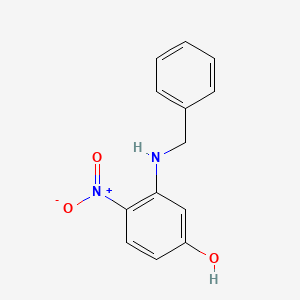
1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester is a complex organic compound that belongs to the class of tricarboxylic acids. This compound is characterized by its three carboxylic acid groups attached to a propane backbone, with additional ester groups derived from 1-butylpentyl and 2,3-dimethyl alcohols. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of 1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester typically involves esterification reactions. The primary synthetic route includes the reaction of 1,2,3-Propanetricarboxylic acid with 1-butylpentanol and 2,3-dimethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety, forming amides or thioesters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is utilized in the production of polymers and resins, where its ester groups contribute to the flexibility and durability of the final products.
Mécanisme D'action
The mechanism by which 1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include metabolic cycles where the compound interferes with normal enzyme function, leading to altered metabolic outcomes.
Comparaison Avec Des Composés Similaires
1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester can be compared with other tricarboxylic acid esters such as:
- 1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) ester
- 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris (trimethylsilyl) ester
- 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester
The uniqueness of this compound lies in its specific ester groups, which confer distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
389126-53-8 |
|---|---|
Formule moléculaire |
C17H30O6 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1-O,2-O-dimethyl 3-O-nonan-5-yl propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C17H30O6/c1-5-7-9-14(10-8-6-2)23-16(19)12-13(17(20)22-4)11-15(18)21-3/h13-14H,5-12H2,1-4H3 |
Clé InChI |
WKIAWIJYDPVQHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC)OC(=O)CC(CC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury](/img/structure/B14248071.png)



![Benzamide, 4-chloro-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14248093.png)


![ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate](/img/structure/B14248110.png)
![3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol](/img/structure/B14248117.png)

![5,5'-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile)](/img/structure/B14248135.png)

![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)
![N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine](/img/structure/B14248161.png)
